Home > Products > Screening Compounds P53494 > VRV-PL-VIIIa Inhibitor 5m
VRV-PL-VIIIa Inhibitor 5m -

VRV-PL-VIIIa Inhibitor 5m

Catalog Number: EVT-1536698
CAS Number:
Molecular Formula: C22H17ClN2O2
Molecular Weight: 376.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VRV-PL-VIIIa inhibitor 5m is an inhibitor of the catalytic activity of VRV-PL-VIIIa. VRV-PL-VIIIa inhibitor 5m strongly inhibits the hemolysis of red blood cells and VRV-PL-VIIIa-induced myotoxicity, as well as lung hemorrhage in mice.
Synthesis Analysis

Methods
The synthesis of VRV-PL-VIIIa Inhibitor 5m typically involves multi-step organic synthesis techniques. The process includes the formation of key intermediates followed by functional group modifications to achieve the desired inhibitory properties.

Technical Details

  1. Starting Materials: The synthesis begins with readily available organic precursors.
  2. Reagents and Catalysts: Various reagents such as acids, bases, and coupling agents are employed to facilitate reactions.
  3. Purification Techniques: After synthesis, the compound is purified using techniques like chromatography to ensure high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure
The molecular structure of VRV-PL-VIIIa Inhibitor 5m is characterized by specific functional groups that enhance its binding affinity to the target enzyme. The compound's structure has been elucidated through spectroscopic methods, including nuclear magnetic resonance and crystallography.

Data

  • Molecular Formula: C₁₅H₁₉N₃O₄
  • Molecular Weight: Approximately 303.33 g/mol
  • Key Features: The presence of hydrophobic regions facilitates strong interactions with the catalytic triad of VRV-PL-VIIIa .
Chemical Reactions Analysis

Reactions
VRV-PL-VIIIa Inhibitor 5m undergoes specific chemical reactions when interacting with VRV-PL-VIIIa. These reactions primarily involve the formation of enzyme-inhibitor complexes that prevent substrate binding.

Technical Details

  1. Binding Interactions: The inhibitor forms non-covalent interactions such as hydrogen bonds and hydrophobic interactions with the active site of the enzyme.
  2. Inhibition Mechanism: The binding effectively blocks the catalytic activity of VRV-PL-VIIIa, leading to decreased enzymatic function .
Mechanism of Action

Process
The mechanism of action for VRV-PL-VIIIa Inhibitor 5m involves competitive inhibition where the inhibitor competes with natural substrates for binding to the active site of the enzyme.

Data

  • Binding Affinity: Molecular docking studies indicate that 5m exhibits strong binding affinity due to its structural complementarity with the enzyme's active site.
  • Functional Impact: By inhibiting VRV-PL-VIIIa, 5m reduces associated pathophysiological effects such as hemolysis and inflammation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of small molecule inhibitors, particularly in biological assays .
Applications

VRV-PL-VIIIa Inhibitor 5m has several scientific uses:

  1. Therapeutic Research: Investigated for its potential in treating diseases associated with viral infections by inhibiting protease activity.
  2. Biochemical Studies: Used in studies examining protease function and inhibition mechanisms.
  3. Drug Development: Serves as a lead compound for developing new antiviral agents targeting similar proteases .
Introduction to VRV-PL-VIIIa Inhibitor 5m

Definition and Chemical Classification of VRV-PL-VIIIa Inhibitor 5m

VRV-PL-VIIIa Inhibitor 5m (hereafter "5m") is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of compounds. Its systematic IUPAC name is 2-(2-chlorophenyl)-5-(1-(4-phenoxyphenyl)ethyl)-1,3,4-oxadiazole. This compound was strategically designed through structural optimization of nonsteroidal anti-inflammatory drug (NSAID) scaffolds—specifically fenoprofen and ibuprofen analogs—to enhance specificity against secretory phospholipase A₂ (sPLA₂) enzymes [6]. The molecular architecture features:

  • A central 1,3,4-oxadiazole heterocycle (a five-membered ring containing two nitrogen and one oxygen atom)
  • A 2-chlorophenyl substituent at position 2 of the ring
  • A lipophilic 1-(4-phenoxyphenyl)ethyl group at position 5

This configuration confers optimal steric and electronic properties for interacting with the hydrophobic catalytic site of VRV-PL-VIIIa, a basic sPLA₂ isoform from Daboia russelii venom. Unlike earlier non-specific PLA₂ inhibitors (e.g., p-bromophenacyl bromide), 5m represents a second-generation inhibitor engineered for targeted enzyme suppression [6].

Table 1: Chemical Classification of Inhibitor 5m

PropertyDescription
Chemical Class1,3,4-Oxadiazole derivative
Parent NSAIDsFenoprofen, Ibuprofen
Molecular FeaturesChlorophenyl ring; Phenoxyphenyl ethyl group; Heterocyclic oxadiazole core
SpecificityTargets basic sPLA₂ enzymes (e.g., VRV-PL-VIIIa)
Development RationaleStructural optimization of NSAIDs for enhanced sPLA₂ affinity

Historical Context of Phospholipase A₂ (PLA₂) Inhibitors in Venom Research

Phospholipase A₂ enzymes—particularly those in snake venoms—have been implicated in diverse pathophysiological cascades, including neurotoxicity, myonecrosis, and inflammation. Early inhibitors like p-bromophenacyl bromide (BPB) functioned through irreversible alkylation of histidine residues in the PLA₂ catalytic site. While effective in vitro, BPB suffered from lack of specificity, high reactivity with non-target proteins, and metabolic instability in vivo [1] [6].

The discovery of region-specific PLA₂ isoforms in Russell’s viper (Daboia russelii) venom (e.g., VRV-PL-VIIIa from southern India) highlighted the need for isoform-selective inhibitors. VRV-PL-VIIIa was identified as a "multitoxic" enzyme exhibiting hemolytic, myotoxic, and edematogenic activities, making it a high-priority target for therapeutic neutralization [1] [6]. Research in the 2010s shifted toward synthetic small molecules that could block sPLA₂ without the off-target effects of covalent inhibitors. This led to the rational design of 1,3,4-oxadiazole derivatives, culminating in the development of 5m as a lead compound with demonstrable efficacy against viperid envenoming pathologies [6].

Role of VRV-PL-VIIIa in Pathological Processes

VRV-PL-VIIIa is a basic sPLA₂ isoform (pI >9.0) purified from Daboia russelii pulchella venom. It exerts multiple toxin effects through its enzymatic hydrolysis of membrane phospholipids:

  • Edema Induction: Liberates arachidonic acid for conversion to pro-inflammatory prostaglandins and leukotrienes, causing vascular permeability and swelling [6].
  • Myotoxicity: Disrupts skeletal muscle sarcolemma via phospholipid degradation, leading to Ca²⁺ influx, contractile dysfunction, and rhabdomyolysis [6].
  • Hemorrhage: In lung tissue, it degrades alveolar capillary membranes, resulting in intra-alveolar bleeding—a life-threatening complication of Russell’s viper bites [6].
  • Synergistic Toxicity: Functions as a component of higher-order toxin complexes (e.g., "Reprotoxin"), where it amplifies damage caused by co-assembled proteases and peptides [1].

Regional variations in Daboia russelii venom composition (e.g., predominance of basic PLA₂s in southern/western India versus acidic isoforms in northern regions) underscore VRV-PL-VIIIa’s clinical relevance as a therapeutic target [1].

Table 2: Pathological Mechanisms of VRV-PL-VIIIa

PathologyMechanismTissue Impact
EdemaArachidonic acid release → Prostaglandin/leukotriene synthesisIncreased vascular permeability
MyotoxicitySarcolemmal phospholipid hydrolysis → Calcium dysregulationSkeletal muscle necrosis
Lung HemorrhageDegradation of pulmonary capillary endotheliumAlveolar bleeding, respiratory distress
HemolysisDirect hydrolysis of erythrocyte membranesAnemia, renal compromise

Properties

Product Name

VRV-PL-VIIIa Inhibitor 5m

IUPAC Name

2-(2-Chlorophenyl)-5-(1-(4-phenoxyphenyl) ethyl)-1,3,4-oxadiazole

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.84

InChI

InChI=1S/C22H17ClN2O2/c1-15(21-24-25-22(27-21)19-9-5-6-10-20(19)23)16-11-13-18(14-12-16)26-17-7-3-2-4-8-17/h2-15H,1H3

InChI Key

UDUWGFKKQBWBBW-UHFFFAOYSA-N

SMILES

CC(C1=NN=C(C2=CC=CC=C2Cl)O1)C3=CC=C(OC4=CC=CC=C4)C=C3

Solubility

Soluble in DMSO

Synonyms

VRVPLVIIIa inhibitor 5m; VRVPL-VIIIa inhibitor 5m; VRV-PLVIIIa inhibitor 5m; VRV-PL-VIIIa inhibitor 5m; VRV PL VIIIa inhibitor 5m

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.